N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
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Overview
Description
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine is a glycine derivative with the molecular formula C₁₃H₁₆N₂O₆S and a molecular weight of 328.35 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzoyl group attached to the glycine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the benzoyl group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine can be compared with other glycine derivatives and sulfonyl-containing compounds. Similar compounds include:
- N-[4-(Morpholin-4-ylsulfonyl)benzamide]
- N-[4-(Morpholin-4-ylsulfonyl)benzoic acid]
- N-[4-(Morpholin-4-ylsulfonyl)benzylamine]
These compounds share structural similarities but differ in their functional groups and overall chemical properties. This compound is unique due to its combination of a glycine backbone with a morpholine ring and a sulfonyl group, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c16-12(17)9-14-13(18)10-1-3-11(4-2-10)22(19,20)15-5-7-21-8-6-15/h1-4H,5-9H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZKCANUFCXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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